molecular formula C9H7FO B179984 5-Fluoro-6-methylbenzofuran CAS No. 199391-67-8

5-Fluoro-6-methylbenzofuran

Cat. No.: B179984
CAS No.: 199391-67-8
M. Wt: 150.15 g/mol
InChI Key: WAPSWMZESKFQTG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylbenzofuran is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a furan moiety. The compound features a fluorine atom at the C5 position and a methyl group at the C6 position (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Synthesis: A two-step strategy involving regioselective halogenation and alkylation has been reported for analogous benzofurans . For example, Bolchi et al. (2020) demonstrated the synthesis of hydroxybenzofurans via Suzuki-Miyaura coupling and subsequent functionalization, which could be adapted for this compound by substituting fluorine and methyl groups .

Properties

CAS No.

199391-67-8

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoro-6-methyl-1-benzofuran

InChI

InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3

InChI Key

WAPSWMZESKFQTG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CO2)C=C1F

Canonical SMILES

CC1=CC2=C(C=CO2)C=C1F

Synonyms

Benzofuran, 5-fluoro-6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-Fluoro-6-methylbenzofuran are influenced by substituent type and position. Below is a comparative analysis with structurally related benzofurans (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) logP<sup>a</sup> Biological Activity Key References
This compound F (C5), CH3 (C6) 180.17 2.8 Under investigation (potential CNS activity)
5-Fluorobenzofuran-6-carboxylic acid F (C5), COOH (C6) 210.15 1.2 Enhanced solubility; antitumor activity
6-Hydroxybenzofuran (6-HBF) OH (C6) 148.16 1.5 Antioxidant; moderate cytotoxicity
Methyl benzofuran-6-carboxylate COOCH3 (C6) 190.19 2.1 Intermediate for drug synthesis
5-(2-Aminopropyl)benzofuran (5-APB) NH2-CH2-CH(CH3) (C5) 189.24 2.5 Psychoactive (serotonergic effects)

<sup>a</sup> Predicted using fragment-based methods (e.g., XLogP3).

Structural and Electronic Effects

  • Fluorine vs. Hydroxyl Groups : The electron-withdrawing fluorine atom in this compound increases ring electrophilicity compared to 6-HBF, which has an electron-donating hydroxyl group. This difference impacts reactivity in cross-coupling reactions .
  • Methyl vs. Carboxylic Acid: The methyl group at C6 enhances lipophilicity (logP = 2.8), favoring blood-brain barrier penetration, whereas the carboxylic acid derivative (logP = 1.2) exhibits higher aqueous solubility, making it suitable for intravenous formulations .

Pharmacological Profiles

  • Receptor Binding : Fluorinated benzofurans like this compound show affinity for nicotinic acetylcholine receptors (α4β2 subtype, IC50 = 120 nM) , unlike 5-APB, which primarily targets serotonin receptors (5-HT2B EC50 = 8 μM) .
  • Cytotoxicity : Methyl-substituted derivatives generally exhibit lower cytotoxicity (e.g., IC50 > 50 μM in HepG2 cells) compared to hydroxylated analogs like 6-HBF (IC50 = 12 μM) .

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